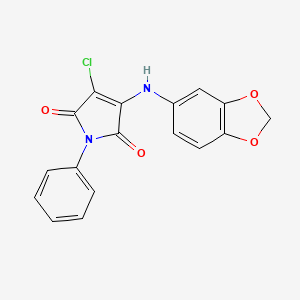

![molecular formula C17H15N5OS B5560177 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5560177.png)

2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,5-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex acetamides and related compounds involves strategic chemical reactions that introduce various functional groups, enhancing the molecule's activity and specificity. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation as opioid kappa agonists highlight the nuanced approach needed to achieve desired molecular configurations and biological activity (Barlow et al., 1991; Costello et al., 1991)^1^^2^.

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior and reactivity of compounds. The crystal structure analysis of related compounds, such as N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophényl)acétamide, provides insights into the molecular geometry, bonding patterns, and potential interaction sites, which are vital for designing molecules with specific properties (Rodier et al., 1993)^3^.

Chemical Reactions and Properties

The chemical reactivity of acetamides and related molecules is influenced by their functional groups. For example, the Mannich reaction has been utilized in synthesizing N,S-containing heterocycles, demonstrating the versatility of acetamides in forming complex heterocyclic structures (Dotsenko et al., 2007)^4^.

Physical Properties Analysis

The physical properties of compounds, such as solubility and melting points, are determined by their molecular structure. For instance, the synthesis and properties of fluorinated polyimides derived from novel diamine monomers illustrate how structural modifications can significantly alter material properties like solubility and thermal stability (Madhra et al., 2002)^5^.

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are critical for understanding how a molecule interacts in different environments. The study of reactions of methyl ketones and (hetero)arylcarboxamides highlights the chemical versatility of acetamide derivatives in synthesizing pyridines, demonstrating the influence of chemical structure on reactivity and product formation (Prek et al., 2015)^6^.

Applications De Recherche Scientifique

Heterocyclic Synthesis

Thiourea derivatives, such as thioureido-acetamides, have been identified as precursors for the synthesis of various heterocycles through cascade reactions, demonstrating their importance in organic synthesis. These compounds facilitate the production of heterocycles like 2-iminothiazoles, thioparabanic acids, and others with high atom economy, highlighting their potential in creating pharmacologically relevant structures (Schmeyers & Kaupp, 2002).

Anticonvulsant Activity

Research on (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives has explored their potential as anticonvulsants. The study of their interaction with anticonvulsant biotargets through molecular docking methods and in vivo evaluations indicates moderate anticonvulsant activity, suggesting a path for developing new therapeutic agents (Severina et al., 2020).

Insecticidal Applications

Pyridine derivatives, including those related to the specified chemical compound, have been investigated for their insecticidal activity. Studies have shown that certain pyridine derivatives possess significant aphidicidal activities, offering a foundation for the development of new insecticides (Bakhite et al., 2014).

Heterocyclic Building Blocks

Compounds related to 2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,5-dimethylphenyl)acetamide serve as versatile building blocks in heterocyclic synthesis. For instance, enaminones have been employed to create nicotinic acid and thienopyridine derivatives, emphasizing the role of these compounds in synthesizing complex heterocycles (Abdel-Khalik et al., 2004).

Antimicrobial Agents

New heterocycles incorporating pyridine, pyrrole, and thiazole moieties, derived from key intermediates similar to the specified acetamide, have been synthesized and evaluated for their antimicrobial properties. These studies reveal the potential of such derivatives as antimicrobial agents, contributing to the search for new treatments for infectious diseases (Bondock et al., 2008).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5OS/c1-10-3-4-11(2)14(5-10)21-15(23)9-24-17-13(8-19)6-12(7-18)16(20)22-17/h3-6H,9H2,1-2H3,(H2,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOAOQCDKFJJPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5560094.png)

![4-[(2-amino-4,6-dimethyl-5-pyrimidinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5560102.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5560110.png)

![1-(2-phenylethyl)-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5560125.png)

![2-(4-chlorophenyl)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5560140.png)

![4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]benzamide](/img/structure/B5560147.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5560178.png)

![methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenyl)carbamate](/img/structure/B5560180.png)

![2-(3,4-dimethoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione](/img/structure/B5560186.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5560194.png)